molecular formula C10H13ClN2OS B2775400 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1909309-26-7

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2775400
CAS No.: 1909309-26-7
M. Wt: 244.74
InChI Key: GYQGQCHRVABEPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.ClH/c1-6(11)10-12-9(7(2)14-10)8-4-3-5-13-8;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQGQCHRVABEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various substituted thiazoles and furan derivatives .

Scientific Research Applications

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine hydrochloride
  • CAS No.: 1909309-26-7
  • Molecular Formula : C10H13ClN2OS
  • Molecular Weight : 244.74 g/mol
  • Structure : Combines a thiazole core substituted with a methyl group (C5), a furan-2-yl group (C4), and an ethanamine side chain (C2) protonated as a hydrochloride salt .

Physicochemical Properties :

  • Appearance : Powder (room-temperature stable)
  • Key Functional Groups : Thiazole (aromatic heterocycle), furan (oxygen-containing heterocycle), and primary amine (as hydrochloride salt).
  • Potential Applications: Likely serves as a building block in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules (e.g., antivirals, antibiotics) .

Comparative Analysis with Structural Analogs

The compound is compared to structurally related hydrochlorides containing heterocyclic cores and amine functionalities. Key differentiating factors include heterocycle type, substituents, and molecular weight.

Thiazole-Based Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride 1909309-26-7 C10H13ClN2OS 244.74 Reference compound (thiazole + furan)
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride 1197519-74-6 C12H15ClN2S 254.78 Phenyl substituent (C2) instead of furan
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride 921145-11-1 C6H12Cl2N2S 215.14 (dihydrochloride) No furan; dihydrochloride salt

Key Observations :

  • Phenyl vs.
  • Dihydrochloride Salt : The dihydrochloride derivative (CAS 921145-11-1) may exhibit higher aqueous solubility due to additional counterions .

Heterocycle-Swapped Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 1435804-70-8 C8H10ClN3O2 215.64 Oxadiazole core (electron-withdrawing)
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 1803604-52-5 C5H10ClN4 168.61 Triazole core (hydrogen-bonding capability)
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride 2344677-43-4 C7H9ClF2N3 209.60 Pyrimidine core (nucleobase mimic)

Key Observations :

  • Oxadiazole vs. Thiazole : The oxadiazole analog (CAS 1435804-70-8) lacks sulfur, reducing polarizability and possibly metabolic stability compared to thiazole .
  • Pyrimidine Core : The pyrimidine analog (CAS 2344677-43-4) may interact with nucleic acid targets (e.g., kinases) due to structural similarity to cytosine .

Functional Group Modifications

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 30748-47-1 C6H8N2OS 156.20 Ketone group instead of ethanamine
{[1-(4-fluorophenyl)-1h-tetrazol-5-yl]methyl}amine hydrochloride 1255717-50-0 C8H8ClFN5 243.63 Tetrazole core (highly polar)

Key Observations :

  • Ketone vs.
  • Tetrazole Core : The tetrazole compound (CAS 1255717-50-0) introduces a highly acidic proton (pKa ~4.7), which may improve bioavailability in acidic environments .

Biological Activity

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a furan moiety and an amine group. Its molecular formula is C10H12ClN3SC_{10}H_{12}ClN_3S with a molecular weight of approximately 227.73 g/mol. The presence of the thiazole and furan rings is significant as these structures are often associated with various biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus epidermidis4 µg/mL
Derivative AEscherichia coli2 µg/mL
Derivative BPseudomonas aeruginosa8 µg/mL

In a study published in the journal Molecules, compounds similar to 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine were synthesized and tested against clinical strains of bacteria, showing promising results in inhibiting bacterial growth at low concentrations .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity.

Cell Line IC50 (µg/mL) Reference Compound (Doxorubicin) IC50 (µg/mL)
HeLa (cervical cancer)15 ± 20.5
MCF7 (breast cancer)18 ± 30.6
A549 (lung cancer)20 ± 40.7

The compound exhibited significant cytotoxicity against HeLa and MCF7 cells, with IC50 values indicating that it is less potent than doxorubicin but still demonstrates potential as an anticancer agent .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of electron-donating groups like methyl on the thiazole ring enhances its interaction with cellular targets, increasing its efficacy .

Case Studies

A recent study focused on the synthesis and evaluation of various thiazole derivatives, including the target compound. The results indicated that modifications on the thiazole ring could significantly enhance antimicrobial and anticancer activities. For example, substituting different groups on the furan or thiazole rings led to variations in potency against specific pathogens and cancer cell lines .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize pH during salt formation to avoid decomposition.

Basic: How should researchers characterize this compound’s structural and spectral properties?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for furan protons (δ 6.2–7.4 ppm), thiazole protons (δ 2.5–3.1 ppm for CH₃, δ 7.0–8.0 ppm for aromatic H), and amine protons (δ 1.8–2.2 ppm for CH₂NH₂) .
    • ¹³C NMR : Confirm the thiazole carbons (C=S at ~165 ppm) and furan carbons (100–150 ppm) .
  • IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C=N/C=S bonds (1600–1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., similar thiazole derivatives show monoclinic systems with Z = 2) .

Data Validation : Cross-reference experimental data with computational predictions (e.g., PubChem or Gaussian-based simulations) .

Advanced: How can computational chemistry aid in optimizing reaction pathways for this compound?

Answer:
Integrate quantum mechanical calculations and reaction path analysis:

Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate transition states and intermediates in thiazole ring formation .

Solvent Effects : Apply COSMO-RS models to predict solvent interactions during recrystallization (e.g., ethanol/water mixtures) .

Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, yield) to predict optimal conditions for amine functionalization .

Case Study : ICReDD’s approach combines computation, informatics, and experiment to reduce trial-and-error steps by 40% in similar heterocyclic syntheses .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:
Scenario : Discrepancies in ¹H NMR peaks for the ethanamine moiety.
Methodology :

Variable Temperature NMR : Determine if proton exchange or dynamic effects cause broadening/shifting .

Isotopic Labeling : Synthesize a deuterated analog to isolate signals from overlapping environments .

Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine derivatives) to identify systematic shifts .

Example : Inconsistent NH₂ proton signals may arise from HCl salt formation; confirm via elemental analysis or ion chromatography .

Advanced: What strategies are recommended for evaluating biological activity in vitro?

Answer:
Design assays based on structural analogs:

Target Selection : Prioritize receptors common to thiazole derivatives (e.g., kinase inhibitors, GPCRs) .

Inhibition Assays :

  • Use fluorescence polarization for binding affinity measurements.
  • Test against bacterial strains (e.g., E. coli, S. aureus) if antimicrobial activity is hypothesized .

Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Data Interpretation : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO < 0.1% v/v) .

Advanced: How to design stability studies under varying physiological conditions?

Answer:
Protocol :

pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via LC-MS .

Thermal Stability : Perform thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds (e.g., >200°C for similar hydrochlorides) .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using HPLC-DAD .

Mitigation Strategies : Add antioxidants (e.g., BHT) or use amber glassware if light-sensitive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.